molecular formula C18H15F3N2O2 B11003806 3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B11003806
M. Wt: 348.3 g/mol
InChI Key: SELKRZGKWCFORY-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indole core linked to a trifluoromethoxy-substituted phenyl group through a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole core and the trifluoromethoxy-substituted phenyl group. This can be achieved through the reaction of the corresponding carboxylic acid with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-diones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. Additionally, the combination of the indole core with the trifluoromethoxy-substituted phenyl group provides a distinct chemical structure that can lead to unique interactions with biological targets.

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-14-8-6-13(7-9-14)23-17(24)10-5-12-11-22-16-4-2-1-3-15(12)16/h1-4,6-9,11,22H,5,10H2,(H,23,24)

InChI Key

SELKRZGKWCFORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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